2',3,3,5'-Tetramethylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,3,5’-Tetramethylbutyrophenone is an organic compound with the molecular formula C14H20O It is a ketone derivative characterized by the presence of four methyl groups attached to the phenyl ring and a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,3,5’-Tetramethylbutyrophenone typically involves the Friedel-Crafts acylation of 2,3,5-trimethylphenol with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
2,3,5-Trimethylphenol+Butyryl chlorideAlCl32’,3,3,5’-Tetramethylbutyrophenone+HCl
Industrial Production Methods: On an industrial scale, the production of 2’,3,3,5’-Tetramethylbutyrophenone can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of flow reactors allows for efficient heat management and minimizes side reactions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2’,3,3,5’-Tetramethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2’,3,3,5’-Tetramethylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to form halogenated or nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro derivatives.
Scientific Research Applications
2’,3,3,5’-Tetramethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2’,3,3,5’-Tetramethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further chemical transformations. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: A structurally similar compound with four methyl groups attached to a biphenyl backbone.
3,3’,5,5’-Tetramethylbenzidine: Another related compound used as a chromogenic substrate in biochemical assays.
Uniqueness: 2’,3,3,5’-Tetramethylbutyrophenone is unique due to its butyrophenone backbone, which imparts distinct chemical properties and reactivity compared to other methyl-substituted aromatic compounds. Its specific arrangement of methyl groups and the presence of a ketone functional group make it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-7-11(2)12(8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKZTXIMDCXDKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642392 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-50-6 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.